1-Fluoro-3-phenylpropan-2-one

Vue d'ensemble

Description

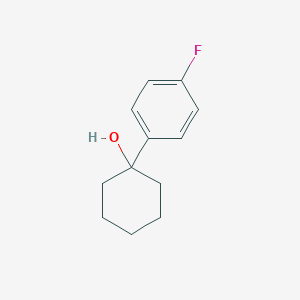

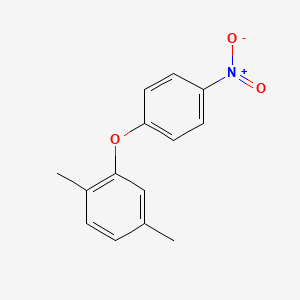

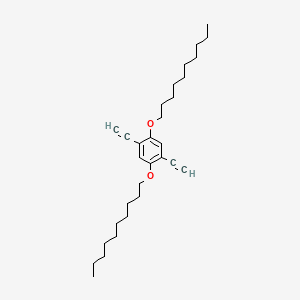

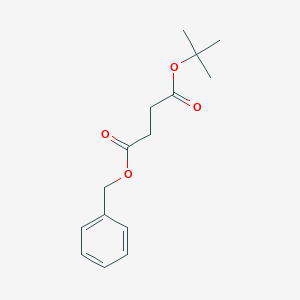

1-Fluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H9FO . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-Fluoro-3-phenylpropan-2-one and similar compounds has been explored in various studies. For instance, a study discussed the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Another study detailed the stereoselective oxirane formation by reaction of diazomethane on 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-3-phenylpropan-2-one include a molecular weight of 152.16 g/mol . It has a density of 1.076g/cm3 and a boiling point of 220.6ºC at 760 mmHg . More specific properties like solubility, refractive index, etc., might require experimental determination.Applications De Recherche Scientifique

Electrochemistry and Battery Technology

1-Fluoropropane-2-one (a compound structurally similar to 1-Fluoro-3-phenylpropan-2-one) has been studied for its effectiveness as an SEI (Solid Electrolyte Interphase) forming additive in lithium-ion batteries. Research by Krämer et al. (2012) highlights its role in improving the first cycle efficiency, high rate performance, and long-term cycling stability of batteries, demonstrating its potential in enhancing energy storage technologies (Krämer et al., 2012).

Organic Chemistry and Synthesis

1-Fluoro-3-phenylpropan-2-one and its derivatives find extensive applications in organic chemistry, especially in the synthesis of complex organic molecules. For instance, Košmrlj and Šket (2007) have demonstrated the photocyclization of certain derivatives to produce flavones, highlighting its role in creating valuable compounds in organic synthesis (Košmrlj & Šket, 2007). Similarly, Wang et al. (2018) developed a one-pot synthesis method for 3-fluoroflavones using derivatives of 1-Fluoro-3-phenylpropan-2-one, showcasing its utility in efficient and versatile chemical synthesis (Wang et al., 2018).

Photochemical Research

The photochemical behavior of 1-Fluoro-3-phenylpropan-2-one derivatives is another area of significant interest. Research by Košmrlj and Šket (2007) and Wang et al. (2021) indicates that these compounds have distinct photochemical properties, which can lead to unique reaction pathways and products under specific conditions, such as the formation of flavones or cation species (Košmrlj & Šket, 2007); (Wang et al., 2021).

Pharmacological Research

While avoiding specifics about drug use and side effects, it's noteworthy that 1-Fluoro-3-phenylpropan-2-one derivatives have been investigated for their potential pharmacological effects. For example, the study of its analogues in brain tissue and their metabolic pathways can provide insights into neurological functions and potential therapeutic applications (Cristofoli et al., 1982).

Safety And Hazards

Propriétés

IUPAC Name |

1-fluoro-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORVUDHGAXTKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497359 | |

| Record name | 1-Fluoro-3-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-phenylpropan-2-one | |

CAS RN |

1524-06-7 | |

| Record name | 1-Fluoro-3-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.